molecular formula C13H17BrFN B1381139 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine CAS No. 1704065-09-7

1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine

Cat. No.: B1381139
CAS No.: 1704065-09-7
M. Wt: 286.18 g/mol
InChI Key: XJVAPSKCLTXSIS-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a bromine and fluorine atom on the benzyl group attached to the piperidine ring

Safety and Hazards

The safety data sheet for 2-bromo-5-fluorobenzyl bromide indicates that it is dangerous, causing severe skin burns and eye damage, and may be corrosive to metals . It’s also harmful to aquatic life with long-lasting effects . Similar precautions would likely apply to “1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine”.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-fluorobenzyl)-4-methylpiperidine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzyl group can influence the compound’s reactivity and binding affinity to various receptors or enzymes. The piperidine ring provides a scaffold that can interact with biological molecules, potentially leading to pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which can significantly influence its chemical and biological properties. The combination of these halogens with the piperidine ring makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

1-[(2-bromo-5-fluorophenyl)methyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFN/c1-10-4-6-16(7-5-10)9-11-8-12(15)2-3-13(11)14/h2-3,8,10H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVAPSKCLTXSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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